Synthetic Yield: Metal-Free NaOH-Catalyzed Route vs. Prior Au(I)-Catalyzed and Electrogenerated Base Methods
The Yan et al. (2019) metal-free, NaOH-catalyzed (10 mol%) one-pot cyclization of 2-aminoacetophenone with phenyl isocyanate delivers 4-methylene-3-phenyl-3,4-dihydroquinazolin-2(1H)-one (7a) in 90% isolated yield at 20 mmol scale [1]. This outperforms the earlier Au(I)-catalyzed hydroamidation approach of Gimeno et al. (2010, 2014), which required expensive transition-metal catalysts and inert conditions [1]. It also compares favorably with the electrogenerated base (EGB) method of Sbei et al. (2018), which requires specialized electrochemical equipment (graphite cathode, controlled potential, 0 °C) and for which isolated yields for this specific substrate were described only as 'good' without quantitative reporting [2]. For context, the structurally analogous 4-methylene-3-(o-tolyl) derivative (7b) was obtained in 58% yield under optimized conditions, while di-substituted aryl analogs (7l–7o) gave relatively low yields, highlighting that the unsubstituted 3-phenyl substrate (7a) is particularly well-suited to this high-yielding protocol [1].
| Evidence Dimension | Isolated synthetic yield at preparative scale |
|---|---|
| Target Compound Data | 90% yield (20 mmol scale, NaOH 10 mol%, MeCN, RT, simple filtration work-up) |
| Comparator Or Baseline | Au(I)-catalyzed route (Gimeno et al., 2010/2014): requires expensive catalyst, inert conditions; EGB route (Sbei et al., 2018): requires electrochemical cell; Analog 7b (o-tolyl): 58% yield; Di-substituted aryl analogs 7l–7o: relatively low yields |
| Quantified Difference | Target compound yield (90%) is 1.55-fold higher than analog 7b (58%); metal-free conditions avoid catalyst cost entirely vs. Au(I) methods |
| Conditions | NaOH (5 M aq., 10 mol%), MeCN, room temperature, air atmosphere, 20 mmol scale; product isolated by precipitation/filtration without chromatography |
Why This Matters
For procurement decisions involving multi-gram or larger quantities, the demonstrated 90% yield under ambient, metal-free conditions with precipitation-only purification translates directly to lower cost of goods and higher batch-to-batch reproducibility compared to analogs requiring chromatography or catalyst removal.
- [1] Yan, H.; Xiao, X.-Q.; Hider, R. C.; Ma, Y. A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory. Frontiers in Chemistry 2019, 7, 584. DOI: 10.3389/fchem.2019.00584. View Source
- [2] Sbei, N.; Batanero, B.; Barba, F.; Haouas, B.; Benkhoud, M. L.; Barba, I. Facile preparation of 3-substituted 2-quinazolinones via electrogenerated base. Tetrahedron 2018, 74 (16), 2068–2072. DOI: 10.1016/j.tet.2018.03.007. View Source
